[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea
Overview
Description
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[46]undec-3-en-6-ylidene]amino]thiourea is a complex organic compound featuring a furan ring, a spiro structure, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea typically involves multiple steps, starting from readily available precursors. One common approach is the aldol condensation of furfural with appropriate benzaldehydes under acidic conditions to form furanic conjugated enones . This is followed by oxidative dearomatization and cyclization reactions to introduce the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and bases: For catalyzing substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diketones or other oxygenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
Studies have shown that furan derivatives can exhibit moderate antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus .
Industry
In industry, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea involves its interaction with specific molecular targets. The furan ring and thiourea moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as 3-(furan-2-yl)propenoic acids and their esters.
Thiourea derivatives: Compounds containing the thiourea moiety, which are known for their diverse biological activities.
Uniqueness
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea is unique due to its spiro structure, which is not commonly found in other furan or thiourea derivatives. This structural feature may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-15(2)13(11-7-6-10-24-11)20(22)16(21(15)23)9-5-3-4-8-12(16)18-19-14(17)25/h6-7,10,23H,3-5,8-9H2,1-2H3,(H3,17,19,25)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCKGSTUOLAVEP-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCCC2=NNC(=S)N)[O-])C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C\2(N1O)CCCCC/C2=N\NC(=S)N)[O-])C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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